An In-Depth Technical Guide to 3-(Benzyloxy)-N-(4-ethoxybenzyl)aniline: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to 3-(Benzyloxy)-N-(4-ethoxybenzyl)aniline: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of 3-(Benzyloxy)-N-(4-ethoxybenzyl)aniline, a substituted N-benzylaniline derivative. As this compound is not extensively documented in publicly available literature, this guide synthesizes information from established chemical principles and data on structurally related molecules to present a predictive yet scientifically grounded profile. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the synthesis, chemical characteristics, and potential utility of novel aniline derivatives.
Introduction and Chemical Identity
3-(Benzyloxy)-N-(4-ethoxybenzyl)aniline is a secondary amine featuring a central aniline core. The nitrogen atom is substituted with a 4-ethoxybenzyl group, and the aniline ring is substituted at the meta-position with a benzyloxy group. This unique combination of an ether linkage and a substituted benzyl group on the nitrogen atom suggests potential for diverse applications, ranging from pharmaceutical intermediates to building blocks in materials science.[1]
The structural features—a benzyloxy group enhancing lipophilicity and an ethoxybenzyl moiety—provide distinct points for further chemical modification, making it a versatile scaffold for creating a library of new chemical entities. The aniline nitrogen itself offers a site for further reactions, while the aromatic rings can be subject to various electrophilic substitution reactions.
Table 1: Chemical Identifiers and Predicted Properties
| Identifier | Predicted Value | Source(s) |
| IUPAC Name | 3-(Benzyloxy)-N-(4-ethoxybenzyl)aniline | - |
| Molecular Formula | C₂₂H₂₃NO₂ | - |
| Molecular Weight | 345.43 g/mol | - |
| CAS Number | Not available | - |
| Predicted LogP | > 4.0 | - |
| Predicted Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone); Insoluble in water. | [2] |
Chemical Structure Diagram:
Caption: Chemical structure of 3-(Benzyloxy)-N-(4-ethoxybenzyl)aniline.
Proposed Synthesis Methodology
The synthesis of N-benzylanilines can be achieved through several established routes, with reductive amination being a highly effective and common method.[3][4] This approach involves the reaction of an aniline with an aldehyde to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[5] An alternative method is the direct N-alkylation of an aniline with a benzyl halide.[6][7]
Reductive Amination Protocol
This is the preferred method due to its high selectivity and generally mild reaction conditions.
Reaction Scheme:
3-Benzyloxyaniline + 4-Ethoxybenzaldehyde → [Imine Intermediate] → 3-(Benzyloxy)-N-(4-ethoxybenzyl)aniline
Experimental Protocol:
-
Reaction Setup: To a solution of 3-benzyloxyaniline (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 4-ethoxybenzaldehyde (1.1 eq.).[2][8]
-
Imine Formation: The mixture is stirred at room temperature. The formation of the imine intermediate can be catalyzed by the addition of a mild acid, such as acetic acid.[4]
-
Reduction: Once imine formation is observed (which can be monitored by TLC or GC-MS), a reducing agent is added. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for this step as it is mild and selective for the imine in the presence of the aldehyde.[4]
-
Work-up: After the reaction is complete, the mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 3-(Benzyloxy)-N-(4-ethoxybenzyl)aniline.
Causality Behind Experimental Choices:
-
Solvent: DCM or DCE are chosen for their ability to dissolve the reactants and for their inertness under the reaction conditions.
-
Reducing Agent: Sodium triacetoxyborohydride is favored over stronger reducing agents like sodium borohydride because it is less likely to reduce the starting aldehyde.[4]
-
Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and by-products.
Synthesis Workflow Diagram:
Caption: Proposed workflow for the synthesis of 3-(Benzyloxy)-N-(4-ethoxybenzyl)aniline via reductive amination.
Physicochemical Properties, Reactivity, and Stability
The properties of 3-(Benzyloxy)-N-(4-ethoxybenzyl)aniline can be inferred from the behavior of its constituent functional groups and related N-benzylaniline structures.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Characteristic | Rationale |
| Physical State | Likely a solid or a high-boiling oily liquid at room temperature. | Similar N-benzylanilines are often solids or high-boiling liquids.[7][9] |
| Melting Point | Moderately high | The melting point of 3-benzyloxyaniline is 63-67 °C. The larger substituent will likely increase this. |
| Boiling Point | High | The boiling point of 4-ethoxybenzaldehyde is 255 °C.[2] The final product will have a significantly higher boiling point. |
| Stability | Stable under normal conditions. Sensitive to strong acids, bases, and oxidizing agents. May darken upon exposure to air and light. | Aniline derivatives are known to be susceptible to oxidation.[1] The ether linkages can be cleaved under harsh acidic or basic conditions.[10] |
Reactivity:
-
N-H Bond: The secondary amine proton can be deprotonated by a strong base, and the nitrogen can act as a nucleophile.
-
Aromatic Rings: Both the aniline and the benzyl rings are susceptible to electrophilic aromatic substitution. The benzyloxy and amino groups are ortho-, para-directing and activating, while the ethoxy group is also ortho-, para-directing and activating.
-
Benzylic C-H Bonds: The methylene C-H bonds adjacent to the nitrogen and the oxygen atoms are potential sites for radical reactions or oxidation.
Structural Elucidation and Spectroscopic Analysis
The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques.
Predicted Spectroscopic Data:
-
¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on all three rings. Distinctive signals would include two singlets for the two different CH₂ groups (one from the benzyloxy group and one from the ethoxybenzyl group), and a triplet and quartet for the ethyl group.
-
¹³C NMR: The spectrum will show a number of signals in the aromatic region (typically 110-160 ppm). The two benzylic carbons and the two carbons of the ethyl group will have characteristic shifts in the aliphatic region.
-
IR Spectroscopy: Key vibrational bands are expected for the N-H stretch (around 3400 cm⁻¹), C-H stretches (aromatic and aliphatic), C=C aromatic stretches (around 1600 cm⁻¹), and C-O ether stretches.[11][12]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage at the benzylic positions.[13]
Potential Applications in Research and Development
While specific applications for this molecule have not been reported, its structural similarity to other biologically active and materially useful compounds suggests several areas of potential interest.
Medicinal Chemistry and Drug Discovery
N-benzylaniline derivatives are a well-established class of compounds in medicinal chemistry with a broad range of reported biological activities.
-
Antimicrobial Agents: Many N-benzyl aniline derivatives have been investigated for their antibacterial properties, including against resistant strains like MRSA.[14]
-
Anticancer Agents: Some N-benzylaniline hydrochlorides have been shown to act as cytotoxic and antimitotic agents by inhibiting tubulin polymerization.[15]
-
Enzyme Inhibitors: N-benzylideneanilines, which are structurally related, have been identified as potent inhibitors of various enzymes.[16]
The combination of the benzyloxy and ethoxybenzyl moieties in the target molecule could lead to novel interactions with biological targets, making it a candidate for screening in various therapeutic areas.
Hypothetical Signaling Pathway Involvement:
Caption: Hypothetical mechanism of action for 3-(Benzyloxy)-N-(4-ethoxybenzyl)aniline in a biological system.
Materials Science
Aniline derivatives are fundamental building blocks for polymers and other advanced materials.
-
Polymer Synthesis: The amino group can be used for polymerization reactions to create novel polyanilines with potentially interesting electronic and optical properties.[17]
-
Dyes and Pigments: The extended aromatic system suggests that this compound could be a precursor for the synthesis of dyes.
Safety and Handling
As with all aniline derivatives, appropriate safety precautions should be taken when handling 3-(Benzyloxy)-N-(4-ethoxybenzyl)aniline.
-
Personal Protective Equipment (PPE): Wear gloves, safety glasses, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood.
-
Exposure: Avoid inhalation of any dust or vapors and prevent contact with skin and eyes.[10]
Conclusion
3-(Benzyloxy)-N-(4-ethoxybenzyl)aniline is a structurally interesting molecule with significant potential for applications in both medicinal chemistry and materials science. While specific experimental data for this compound is scarce, this guide provides a robust, predictive framework based on the known chemistry of its constituent parts and related N-benzylaniline derivatives. The proposed synthesis via reductive amination offers a reliable and scalable route to this compound, paving the way for its further investigation and potential exploitation in various fields of chemical research and development.
References
-
PubChem. 3-Benzyloxyaniline. National Center for Biotechnology Information. [Link]
-
Lin, C. H., et al. (2014). Negative charge induced dissociation: fragmentation of deprotonated N-benzylidene-2-hydroxylanilines in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 49(7), 579-584. [Link]
-
PubChem. 4-Ethoxybenzaldehyde. National Center for Biotechnology Information. [Link]
-
DergiPark. SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. [Link]
-
ResearchGate. Investigation of the reductive amination of benzaldehyde with aniline... [Link]
-
ACS Publications. A Theoretical Study on the Borane-Catalyzed Reductive Amination of Aniline and Benzaldehyde with Dihydrogen: The Origins of Chemoselectivity. The Journal of Organic Chemistry. [Link]
-
ResearchGate. Infrared spectra and AM1 calculations of N-benzylideneanilines. [Link]
-
ResearchGate. Time effect study on reductive amination of benzaldehyde with aniline... [Link]
-
Organic Syntheses. BENZYLANILINE. [Link]
-
ResearchGate. Synthesis of N‐Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate. [Link]
-
ScienceOpen. Supporting Information. [Link]
-
PureSynth. 3-Benzyloxyaniline 98.0%(GC). [Link]
-
Scribd. Aniline and Benzaldehyde Reaction Guide. [Link]
-
PrepChem.com. Synthesis of N-benzylaniline. [Link]
-
EMBL-EBI. Compound: 3-(BENZYLOXY)ANILINE (CHEMBL1642680). [Link]
-
The Essential Role of 4-Ethoxybenzaldehyde in Chemical Manufacturing. [Link]
-
PMC. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]
-
PubChem. Benzylaniline. National Center for Biotechnology Information. [Link]
- Google Patents.
-
ResearchGate. Synthesis and biological evaluation of some novel substituted N-benzylideneaniline derivatives. [Link]
-
ACS Publications. Synthesis and evaluation of a series of benzylaniline hydrochlorides as potential cytotoxic and antimitotic agents acting by inhibition of tubulin polymerization. Journal of Medicinal Chemistry. [Link]
-
ARC Journals. Spectrophotometric Studies of N-Benzylideneaniline Ligand and its Nickel Complex. [Link]
-
The Royal Society of Chemistry. Electronic Supporting Information. [Link]
-
NIST Chemistry WebBook. N-Benzyl-N-methylaniline. [Link]
-
Copies of 1H, 13C, 19F NMR spectra. [Link]
-
Caltech. SUPPORTING INFORMATION Single-step synthesis of 3-hydroxycarbazoles by annulation of electron-rich anilines and quinones. [Link]
-
ResearchGate. Nucleophilicities of para‐substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships. [Link]
-
Chemistry LibreTexts. 24.8: Reactions of Arylamines. [Link]
-
Chemistry Steps. Reactions of Aniline. [Link]
-
Mass Spectrometry of Biomolecules. [Link]
-
RSC Publishing. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. [Link]
-
Innovative Catalyst to Produce N-Benzylaniline For Drug Applications. [Link]
-
Pearson. Rank the following substituted anilines from most basic to least basic. [Link]
-
ResearchGate. (PDF) N-Benzylaniline. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Ethoxybenzaldehyde | 10031-82-0 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 3-Benzyloxyaniline | C13H13NO | CID 92892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Benzylaniline | C13H13N | CID 66028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. N,N-DIBENZYLANILINE(91-73-6) IR Spectrum [chemicalbook.com]
- 13. Negative charge induced dissociation: fragmentation of deprotonated N-benzylidene-2-hydroxylanilines in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
